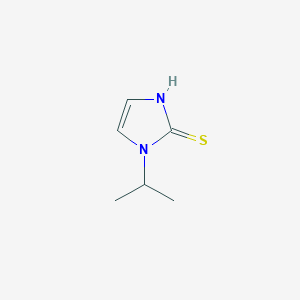

1-(propan-2-yl)-1H-imidazole-2-thiol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-propan-2-yl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKICUDDIHZLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500609 | |

| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-26-4 | |

| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(propan-2-yl)-1H-imidazole-2-thiol

CAS Number: 61640-26-4[1]

This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-imidazole-2-thiol, including its chemical properties, a general synthesis protocol, and a discussion of its potential biological activities based on related imidazole-2-thiol derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established principles and data from analogous structures to provide a predictive and informative resource for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Chemical Name: this compound

Synonyms: 1-isopropyl-1H-imidazole-2-thiol

Molecular Formula: C₆H₁₀N₂S

Molecular Weight: 142.22 g/mol

| Property | Value | Source |

| CAS Number | 61640-26-4 | [1] |

| Molecular Formula | C₆H₁₀N₂S | Inferred |

| Molecular Weight | 142.22 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Solubility | Soluble in organic solvents like ethanol, DMF, and DMSO (Predicted) | Inferred |

General Synthesis Protocol

A plausible synthetic route is the reaction of 2-aminopropan-1-ol with potassium thiocyanate in the presence of an acid catalyst, followed by cyclization. Another common method involves the reaction of an N-substituted aminoacetaldehyde dimethyl acetal with an isothiocyanate.

General Experimental Protocol for 1-Substituted-1H-imidazole-2-thiols:

-

Formation of the Intermediate: A solution of the corresponding α-amino ketone or its precursor (e.g., from the reaction of a primary amine with an α-haloketone) is prepared in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Thiocyanation and Cyclization: Potassium thiocyanate or ammonium thiocyanate is added to the solution. The reaction mixture is then acidified, typically with hydrochloric acid, and heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Characterization of the final product would be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities

While specific biological data for this compound are not available, the imidazole-2-thiol scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2] Research on various substituted imidazole-2-thiols has revealed a broad spectrum of pharmacological activities.

Antimicrobial Activity: Many imidazole-2-thiol derivatives have demonstrated potent antibacterial and antifungal properties.[2] These compounds are of interest in the development of new antimicrobial agents to combat resistant pathogens.

Antiprotozoal Activity: Certain derivatives have shown significant activity against various protozoa, suggesting potential applications in treating parasitic infections.

Other Potential Activities: The imidazole core is present in drugs with a wide range of therapeutic uses, including anti-inflammatory, anticancer, and antiviral agents.[2] Therefore, it is plausible that this compound could exhibit one or more of these activities, warranting further investigation.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 1-substituted-1H-imidazole-2-thiols.

Caption: General workflow for the synthesis of 1-substituted-1H-imidazole-2-thiols.

Potential Biological Roles

This diagram illustrates the potential biological activities of the imidazole-2-thiol class of compounds, which may be applicable to this compound.

Caption: Potential biological roles of the imidazole-2-thiol scaffold.

Conclusion

This compound, identified by CAS number 61640-26-4, is a member of the pharmacologically significant imidazole-2-thiol family. While specific experimental data for this compound are scarce, its structural similarity to other well-studied derivatives suggests a high potential for various biological activities, particularly as an antimicrobial agent. The general synthetic protocols for this class of compounds are well-established. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound. This guide serves as a foundational resource to stimulate and inform future investigations into this promising compound.

References

In-depth Technical Guide: 1-(propan-2-yl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(propan-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound belonging to the substituted imidazole-2-thiol class. This family of molecules is of significant interest in medicinal chemistry due to their diverse pharmacological activities. Imidazole-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anti-diabetic, and anti-retroviral properties. The structural modifications on the imidazole ring, such as the addition of an isopropyl group at the N1 position and a thiol group at the C2 position, can significantly influence the compound's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the molecular weight, a representative synthetic protocol, and a hypothetical experimental workflow for the biological evaluation of this compound.

Molecular Properties

The fundamental physicochemical properties of this compound are crucial for its application in research and drug development. The molecular formula and weight have been determined as C₆H₁₀N₂S and 142.22 g/mol , respectively. A detailed breakdown of the molecular weight calculation based on the atomic masses of its constituent elements is provided below.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Elemental Composition | |

| Carbon (C) | 6 atoms x 12.011 u = 72.066 u |

| Hydrogen (H) | 10 atoms x 1.008 u = 10.080 u |

| Nitrogen (N) | 2 atoms x 14.007 u = 28.014 u |

| Sulfur (S) | 1 atom x 32.06 u = 32.06 u |

| Total Calculated Molecular Weight | 142.22 u |

Experimental Protocols

The following sections detail a representative protocol for the synthesis and characterization of this compound, based on established methods for the synthesis of substituted imidazole derivatives.[1][2][3]

Synthesis of this compound

Materials:

-

2-Amino-1-isopropylethanol

-

Carbon disulfide (CS₂)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1-isopropylethanol (1 equivalent) in ethanol.

-

To this solution, add potassium hydroxide (1.1 equivalents) and stir until it dissolves completely.

-

Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is the crude this compound.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR spectroscopy. The spectrum is expected to show characteristic peaks for the isopropyl group (a doublet and a septet), the two protons on the imidazole ring (two singlets or doublets), and the thiol proton (a broad singlet).

-

¹³C NMR: The ¹³C NMR spectrum will further confirm the carbon framework of the molecule, showing distinct signals for the carbons of the imidazole ring, the isopropyl group, and the C=S carbon.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the calculated molecular weight.

Biological Evaluation Workflow

Substituted imidazole-2-thiols have been investigated for various biological activities, including as enzyme inhibitors. The following workflow illustrates a hypothetical screening process to evaluate this compound as a potential enzyme inhibitor.

Caption: Experimental workflow for the synthesis, screening, and mechanistic study of a potential enzyme inhibitor.

Hypothetical Signaling Pathway Inhibition

To illustrate a potential application in drug development, the diagram below depicts a simplified signaling pathway where an enzyme, a putative target for this compound, plays a crucial role. Inhibition of this enzyme could modulate downstream cellular responses, a common strategy in therapeutic intervention.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

This guide provides foundational information for researchers and professionals working with this compound. The provided protocols and workflows are intended as a starting point for further investigation into the chemical and biological properties of this and related compounds.

References

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(propan-2-yl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(propan-2-yl)-1H-imidazole-2-thiol. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates information from the broader class of N-alkylated imidazole-2-thiols to provide a foundational understanding for research and development purposes.

Core Chemical and Physical Properties

This compound, with the CAS number 61640-26-4, belongs to the class of imidazole-2-thiols. These compounds are characterized by an imidazole ring substituted with a thiol group at the 2-position. The nitrogen at the 1-position is substituted with an isopropyl group. The imidazole-2-thiol core is a significant pharmacophore, and its derivatives are known to exhibit a wide range of pharmacological activities.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds |

| IUPAC Name | This compound | - |

| CAS Number | 61640-26-4 | - |

| Molecular Formula | C6H10N2S | - |

| Molecular Weight | 142.22 g/mol [1] | - |

| Melting Point | Data not available | 1-Methyl-1H-imidazole-2-thiol: 143 °C[2] |

| Boiling Point | Data not available | 1-Methyl-1H-imidazole-2-thiol: 280 °C[2] |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[3] | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the provided search results, a plausible synthetic route can be derived from general methods for the N-alkylation of imidazole derivatives. A common approach involves the reaction of 2-mercaptoimidazole with an appropriate alkylating agent, in this case, an isopropyl halide.

Proposed Experimental Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptoimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

N-Alkylation: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.1 equivalents) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 1: Proposed Synthesis of this compound

A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The imidazole-2-thiol scaffold is a versatile pharmacophore present in numerous biologically active compounds. Derivatives of this class have shown a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity: N-alkylation of imidazole derivatives has been shown to yield compounds with significant antibacterial activity.[4][5] The length and nature of the alkyl chain can influence the potency and spectrum of this activity.[4][5] It is plausible that this compound could exhibit antimicrobial properties.

Proposed Antimicrobial Screening Protocol:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria would be selected.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the compound would be determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Data Analysis: The MIC value, defined as the lowest concentration of the compound that inhibits visible bacterial growth, would be recorded.

Enzyme Inhibition: Some imidazole-2-thiol derivatives have been investigated as enzyme inhibitors. For instance, 2-[(1-methylpropyl)dithio]-1H-imidazole has been shown to inhibit tubulin polymerization by oxidizing cysteine residues.[6] Given the thiol group in this compound, it could potentially interact with cysteine residues in various proteins.

Diagram 2: General Mechanism of Thiol-Disulfide Exchange

A potential interaction of a thiol-containing compound with a protein cysteine residue.

Conclusion

This compound is a member of the pharmacologically significant class of imidazole-2-thiols. While specific experimental data for this compound is scarce, its structural features suggest potential for biological activity, particularly as an antimicrobial agent or an enzyme modulator through interaction with cysteine residues. The proposed synthesis and bioassay protocols in this guide provide a framework for future research into the specific properties and applications of this compound. Further investigation is warranted to fully elucidate its chemical and biological profile.

References

- 1. Imidazole thiol | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methyl-1H-imidazole-2-thiol | 85916-84-3 | KDA91684 [biosynth.com]

- 3. 61640-26-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(propan-2-yl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-(propan-2-yl)-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a logical and well-supported synthetic pathway based on established chemical transformations for analogous structures.

Introduction

This compound, also known as 1-isopropyl-1H-imidazole-2-thiol, belongs to the class of imidazole-2-thiones. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The presence of the thiol group and the N-isopropyl substituent allows for various structural modifications to modulate biological activity. This guide details a proposed two-step synthesis, starting from commercially available reagents.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the initial formation of an N-substituted aminoacetal, followed by cyclization with a thiocyanate salt. This method is a common and effective way to construct the imidazole-2-thione ring system.

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from general procedures for similar chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2,2-diethoxyethyl)isopropylamine

This step involves the nucleophilic substitution of the bromine atom in 2-bromoacetaldehyde diethyl acetal by isopropylamine.

Materials:

-

Isopropylamine

-

2-Bromoacetaldehyde diethyl acetal

-

Anhydrous potassium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile or ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetaldehyde diethyl acetal (1.0 eq) in the chosen anhydrous solvent.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution to act as a base.

-

Add isopropylamine (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC or GC-MS is recommended to determine completion).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2,2-diethoxyethyl)isopropylamine.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the aminoacetal intermediate with a thiocyanate salt.

Materials:

-

N-(2,2-diethoxyethyl)isopropylamine (from Step 1)

-

Potassium thiocyanate (or ammonium thiocyanate)

-

Aqueous hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve N-(2,2-diethoxyethyl)isopropylamine (1.0 eq) in a mixture of water and ethanol.

-

Add potassium thiocyanate (1.1 eq) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid to create acidic conditions.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), which should precipitate the crude product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

While a complete set of experimental data from a single source is unavailable, the following table summarizes the key known quantitative information for the target compound.

| Property | Value |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| CAS Number | 61640-26-4 |

| Appearance (Predicted) | White to off-white solid |

| Purity (Typical) | >95% (as available commercially) |

Note: Melting point and detailed NMR spectral data are not consistently reported in the available literature and would need to be determined experimentally upon synthesis.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of bond-forming reactions to construct the heterocyclic ring. This can be visualized as a signaling pathway where each reactant and condition contributes to the final product formation.

Figure 2: Logical relationship diagram illustrating the progression from starting materials to the final product.

Conclusion

Technical Guide: Physicochemical Properties of 1-(propan-2-yl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the heterocyclic compound 1-(propan-2-yl)-1H-imidazole-2-thiol (CAS No. 61640-26-4). Due to a lack of available experimental data in peer-reviewed literature, this document outlines the standard experimental protocols for the determination of its key physicochemical parameters, including melting point, boiling point, solubility, and pKa. Furthermore, this guide presents a logical workflow for the synthesis and characterization of this compound, visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of novel imidazole-based compounds in drug discovery and development.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the imidazole family. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules and pharmaceuticals. The presence of a thiol group at the 2-position and an isopropyl substituent on the nitrogen atom suggests that this molecule may possess unique chemical reactivity and biological activity. A thorough understanding of its physical properties is paramount for its application in medicinal chemistry, process development, and formulation studies.

This guide addresses the current information gap by providing detailed, generalized experimental methodologies for the characterization of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂S | - |

| Molecular Weight | 142.22 g/mol | |

| CAS Number | 61640-26-4 | |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| pKa (Thiol) | Not Available | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.[1][2]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a sample. The capillary is then inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

-

Approximate Melting Point Determination: The heating rate is initially set to a rapid increase (10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating rate is set to a slow increase (1-2 °C/min) once the temperature is within 20 °C of the approximate melting point.[1][2]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3] For a pure compound, this range is typically narrow (0.5-2 °C).[1]

Boiling Point Determination

For a solid compound, the boiling point is determined at atmospheric pressure.

Methodology: Siwoloboff Method (Small Scale)

-

Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed in a small test tube (fusion tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an oil bath with constant stirring to ensure uniform heat distribution.[4]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

Solubility Profile Determination

Determining the solubility of a compound in a range of solvents provides insight into its polarity and potential for formulation.

Methodology: Qualitative Solubility Testing

-

General Procedure: Approximately 10 mg of this compound is placed in a small test tube. 0.2 mL of the solvent is added, and the tube is agitated. If the solid does not dissolve, the solvent is added portion-wise up to a total volume of 3 mL.[5] The compound is classified as soluble if it dissolves completely.

-

Solvent Series: The solubility is tested in the following solvents in a logical progression:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents of varying polarity (e.g., ethanol, acetone, dichloromethane, diethyl ether, hexanes).

-

pKa Determination

The acid dissociation constant (pKa) of the thiol group is a critical parameter for understanding its ionization state at different pH values, which influences its biological activity and solubility.

Methodology: Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry can be used for the direct determination of the pKa of thiols by measuring the heat changes associated with their ionization.[6]

-

Sample Preparation: A solution of this compound is prepared in a suitable buffer at a known concentration. The sample is placed in the ITC cell.

-

Titrant Preparation: A solution of a strong base (e.g., NaOH) of known concentration is prepared in the same buffer and loaded into the titration syringe.

-

Titration: The titrant is injected into the sample cell in small, precise aliquots at a constant temperature. The heat released or absorbed during the neutralization reaction is measured by the instrument.

-

Data Analysis: The resulting titration curve (heat change per injection versus molar ratio of base to thiol) is fitted to a suitable binding model to determine the enthalpy of ionization (ΔHion) and the association constant (Ka). The pKa is then calculated from the association constant.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound like this compound.

Caption: General Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a framework for the systematic characterization of the physical properties of this compound. While experimental data for this specific compound is currently lacking in the literature, the detailed protocols presented herein offer robust and standardized methods for its determination. The successful characterization of these properties is a critical step in unlocking the potential of this and related imidazole-2-thiol derivatives for applications in drug discovery and materials science. It is recommended that future work on this compound begins with the experimental determination of the properties outlined in this guide.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. scbt.com [scbt.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]

- 5. 1-Isopropyl-1H-benzoimidazole-2-thiol | 2416-65-1 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-(propan-2-yl)-1H-imidazole-2-thiol: Chemical Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Structure and Properties

This compound, a substituted imidazole derivative, possesses a unique structural framework that is a subject of interest in medicinal chemistry. The molecule consists of a five-membered imidazole ring, substituted with an isopropyl group at the N1 position and a thiol group at the C2 position.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₀N₂S

-

SMILES: CC(C)N1C=CN=C1S

-

InChI Key: InChI=1S/C6H10N2S/c1-4(2)8-5-6-7-9-8/h4-6H,1-2H3

The presence of the imidazole core, the isopropyl substituent, and the reactive thiol group contributes to its distinct physicochemical properties and potential for biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference |

| Molecular Weight | 142.22 g/mol | [1][2] |

| Molecular Formula | C₆H₁₀N₂S | [1] |

| CAS Number | 61640-26-4 | [1][2] |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Limited solubility in water; Soluble in organic solvents like DMSO and DMF (Predicted).[3] | N/A |

| Melting Point | Not available for the specific compound. Related compounds like 1-methyl-1H-imidazole-2-thiol have melting points in the range of 98-102°C.[3] | N/A |

| Boiling Point | Not available | N/A |

Experimental Protocols

2.1. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the general synthesis of 1-alkyl-1H-imidazole-2-thiols. One common method involves the reaction of an N-substituted aminoacetaldehyde acetal with a thiocyanate salt in an acidic medium. A more direct approach, analogous to the synthesis of N-substituted benzimidazole-2-thiols, involves the reaction of the corresponding N-substituted imidazole precursor with a sulfur source.[4]

Proposed Synthetic Protocol:

-

Synthesis of 1-isopropyl-1H-imidazole: This precursor can be synthesized through various established methods, such as the reaction of glyoxal, ammonia, formaldehyde, and isopropylamine.

-

Thionation of 1-isopropyl-1H-imidazole: The thionation can be achieved by reacting 1-isopropyl-1H-imidazole with elemental sulfur in a high-boiling solvent like N,N-dimethylformamide (DMF) or by using other thionating agents like Lawesson's reagent. A more direct synthesis of the target compound can be envisioned by reacting isopropylamine with a suitable precursor that already contains the imidazole-2-thione core.

Detailed Experimental Steps (Hypothetical):

-

To a solution of 1-isopropyl-1H-imidazole (1 eq.) in anhydrous toluene, elemental sulfur (1.2 eq.) is added.

-

The reaction mixture is heated to reflux for 24-48 hours under an inert atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

2.2. Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl substituent, a septet for the methine proton of the isopropyl group, and distinct signals for the protons on the imidazole ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbons of the isopropyl group and the imidazole ring, including a downfield signal for the C=S carbon.[5][6][7][8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, C=N stretching of the imidazole ring, and a prominent C=S stretching vibration.[9]

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M+) corresponding to the molecular weight of the compound (142.22 g/mol ).

Potential Biological Significance and Applications

While specific biological studies on this compound are not extensively reported, the broader class of imidazole and imidazole-2-thiol derivatives is well-known for a wide range of pharmacological activities.[10][11][12][13][14][15]

Potential Areas of Application:

-

Antimicrobial Agents: Many imidazole-containing compounds exhibit potent antibacterial and antifungal properties.[16][17] The presence of the thiol group can enhance this activity.

-

Anticancer Agents: The imidazole scaffold is a key component in several anticancer drugs.[10][11][12][14][15] Derivatives of imidazole-2-thiol have been shown to exhibit cytotoxic effects against various cancer cell lines.[10]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes involved in disease pathways.

-

Coordination Chemistry: The thiol group and the nitrogen atoms of the imidazole ring can act as ligands for metal ions, suggesting potential applications in the development of metal-based drugs or as sensors.

Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.

Visualizations

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Diagram 2: Potential Areas of Biological Investigation

Caption: Potential avenues for biological investigation and drug development.

References

- 1. bio-fount.com [bio-fount.com]

- 2. Imidazole thiol | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine () for sale [vulcanchem.com]

- 4. 1-Isopropyl-1H-benzoimidazole-2-thiol | 2416-65-1 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and antimicrobial activity of some new 1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 1-(propan-2-yl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(propan-2-yl)-1H-imidazole-2-thiol, also known as 1-isopropyl-1H-imidazole-2-thiol, is a heterocyclic compound belonging to the imidazole-2-thiol class. Compounds in this family are recognized for their diverse pharmacological activities, making them of significant interest in medicinal chemistry and drug development. The imidazole ring is a key structural motif in many biologically active molecules. This technical guide provides an in-depth overview of the available solubility data and related experimental protocols for this compound and structurally similar compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂S | [1] |

| Molecular Weight | 142.22 g/mol | [1] |

| CAS Number | 61640-26-4 |

Solubility Data

For a structurally related compound, 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine, the following qualitative solubility information has been reported:

| Solvent | Solubility |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Highly Soluble |

| Water (at 25°C) | Limited (<1 mg/mL) |

This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents and limited solubility in water.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a test compound, adapted from established methodologies.[5][6][7] This method utilizes a stepwise approach to assess solubility in various solvents.

Materials:

-

Test compound: this compound

-

Solvents:

-

Deionized Water

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

Other relevant organic solvents (e.g., Methanol, Acetone, Acetonitrile)

-

-

Analytical balance

-

Vortex mixer

-

Shaker incubator or rotating wheel

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Glass vials with screw caps

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Calibration Curve: Create a series of standard solutions of known concentrations from the stock solution. Analyze these standards using HPLC to generate a calibration curve.

-

Equilibrium Solubility Determination (Shake-Flask Method): a. Add an excess amount of the test compound to a known volume of each test solvent in separate vials. b. Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). c. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After incubation, visually inspect the samples to confirm the presence of undissolved solid. e. Centrifuge the samples at a high speed to pellet the undissolved solid. f. Carefully collect an aliquot of the supernatant. g. Dilute the supernatant with a suitable solvent (if necessary) to fall within the concentration range of the calibration curve. h. Analyze the diluted supernatant by HPLC to determine the concentration of the dissolved compound. i. The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Analysis:

The solubility is typically expressed in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, imidazole-2-thiol derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and antiprotozoal effects.[8]

A structurally related compound, 1-Isopropyl-1H-benzoimidazole-2-thiol , has been identified as a ligand for cereblon (CRBN) .[9] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, which is involved in the ubiquitin-proteasome system for targeted protein degradation. This suggests a potential mechanism of action for this class of compounds through the modulation of protein homeostasis.

Below is a conceptual diagram illustrating the involvement of CRBN in the ubiquitin-proteasome pathway.

Figure 1: Conceptual diagram of the CRL4-CRBN E3 ubiquitin ligase pathway.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound can be visualized as a series of steps, starting with preliminary assessments and moving to quantitative analysis.

Figure 2: General experimental workflow for solubility determination.

References

- 1. scbt.com [scbt.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Isopropyl-1H-benzoimidazole-2-thiol | 2416-65-1 | Benchchem [benchchem.com]

Spectral Profile of 1-(propan-2-yl)-1H-imidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 1-(propan-2-yl)-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical validation of these predictions.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including N-alkylated imidazole-2-thiols and molecules containing N-isopropyl moieties.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0 - 7.2 | d | 1 | Imidazole C4-H |

| ~6.8 - 7.0 | d | 1 | Imidazole C5-H |

| ~4.5 - 4.7 | sept | 1 | N-CH(CH₃)₂ |

| ~1.4 - 1.6 | d | 6 | N-CH(CH₃)₂ |

| ~12.0 - 13.0 | br s | 1 | Imidazole N-H/S-H |

Solvent: CDCl₃ or DMSO-d₆. The broad singlet for the N-H/S-H proton is characteristic of the thione-thiol tautomerism and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=S (C2) |

| ~120 - 125 | Imidazole C4 |

| ~115 - 120 | Imidazole C5 |

| ~50 - 55 | N-CH(CH₃)₂ |

| ~22 - 24 | N-CH(CH₃)₂ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2940 | Medium-Strong | C-H stretch (aliphatic) |

| ~2600 - 2550 | Weak, Broad | S-H stretch (thiol tautomer) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

| ~1250 - 1200 | Strong | C=S stretch (thione tautomer) |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ |

Ionization method: Electron Ionization (EI). Fragmentation patterns may vary with other ionization techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for the analysis of N-alkylated imidazole-2-thiol derivatives and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For quantitative analysis, a longer relaxation delay may be necessary.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum should be acquired on the same instrument.

-

A proton-decoupled sequence should be used to simplify the spectrum.

-

Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A sufficient number of scans (typically several thousand) should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For Electron Ionization (EI), introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

For softer ionization techniques like Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC-MS).

-

-

Data Acquisition (EI-MS):

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400.

-

-

Data Acquisition (ESI-MS):

-

Optimize the spray voltage, capillary temperature, and gas flows for the specific instrument and sample.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Biological Versatility of Imidazole-2-Thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] When substituted with a thiol group at the C2 position, the resulting imidazole-2-thiol (also known as 2-mercaptoimidazole) scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. These derivatives have garnered significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and anti-diabetic agents.[2][3] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of imidazole-2-thiol derivatives, tailored for researchers, scientists, and professionals in drug development.

General Synthesis and Screening Workflow

The synthesis of imidazole-2-thiol derivatives often follows established organic chemistry pathways, with the Markwald synthesis being a notable method.[4][5] This typically involves the reaction of an α-amino ketone or aldehyde with a thiocyanate.[5] Subsequent modifications can be made to the core structure to develop a library of compounds for biological screening. The general workflow from synthesis to activity confirmation is a multi-step process.

Antimicrobial Activity

Imidazole-2-thiol derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7] Their mechanism often involves the disruption of essential cellular processes in microorganisms.[8] The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative imidazole-2-thiol derivatives against various microbial strains. Activity is presented as the diameter of the zone of inhibition in millimeters.

| Compound ID | Target Organism | Activity (Zone of Inhibition, mm) | Reference Drug | Activity (Zone of Inhibition, mm) | Citation |

| 3a | Staphylococcus aureus | 20 | Ciprofloxacin | 24 | |

| 7a | Staphylococcus aureus | 22 | Ciprofloxacin | 24 | |

| 7c | Staphylococcus aureus | 21 | Ciprofloxacin | 24 | |

| 4a | Escherichia coli | 18 | Ciprofloxacin | 25 | |

| 5b | Escherichia coli | 16 | Ciprofloxacin | 25 | |

| 6c | Escherichia coli | 17 | Ciprofloxacin | 25 | |

| 7a | Salmonella paratyphi | 16 | Ciprofloxacin | 22 |

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a standard procedure for evaluating antimicrobial activity.

-

Medium Preparation : A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.

-

Inoculation : The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Disk Application : Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement : The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. A standard antibiotic, such as Ciprofloxacin, is used as a positive control.

Anti-inflammatory Activity

A significant area of investigation for imidazole-2-thiol derivatives is their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10] COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective NSAIDs.[9]

Data Presentation: COX Enzyme Inhibition

The inhibitory activity of various imidazole-2-thiol derivatives against COX-1 and COX-2 enzymes is presented below as percentage inhibition.

| Compound ID | R1 | R2 | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Citation |

| 1 | H | H | 60.3 | 88.5 | [4] |

| 4 | Cl | H | 64.8 | 82.7 | [4] |

| 6 | H | Cl | 60.1 | 82.8 | [4] |

| 7 | F | H | 82.4 | 78.4 | [4] |

| 9 | Br | H | 85.5 | 75.3 | [4] |

| Standard | SC-560 | 98.2 | [4] | ||

| Standard | DuP-697 | 97.2 | [4] |

Structure-Activity Relationship (SAR) for 15-LOX Inhibition

Studies on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives have revealed critical structural features necessary for potent 15-lipoxygenase (15-LOX) inhibition. A key finding is the essential role of the free thiol (SH) group at the C2 position.

Docking studies suggest that the thiol group chelates the iron atom in the active site of the 15-LOX enzyme, which is a likely mechanism for the observed inhibition.[10] Methylation of this thiol group removes this chelating ability, leading to a dramatic loss of activity.[10][11]

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory effects of compounds on COX-1 and COX-2 enzymes.[4]

-

Enzyme Preparation : Human recombinant COX-1 or COX-2 enzyme is used.

-

Reaction Mixture : The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), hematin (as a cofactor), the enzyme, and the test compound at various concentrations.

-

Initiation : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Incubation : The mixture is incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Termination : The reaction is stopped by adding a solution of HCl.

-

Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis : The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in a control reaction without the inhibitor. Reference inhibitors (SC-560 for COX-1, DuP-697 for COX-2) are used for comparison.[4]

Anticancer Activity

The imidazole scaffold is present in several approved anticancer drugs, and imidazole-2-thiol derivatives are being actively investigated as novel antineoplastic agents.[12][13][14] Their mechanisms of action are diverse and can include the inhibition of topoisomerase II, induction of DNA damage, and antiproliferative effects against various cancer cell lines.[15]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of imidazole-2-thiones linked to acenaphthylenone against human cancer cell lines is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Citation |

| 5b | MCF-7 (Breast) | 1.83 | 2.80 | [15] |

| 5h | MCF-7 (Breast) | 0.93 | 2.80 | [15] |

| 5b | HepG2 (Liver) | 3.20 | 1.90 | [15] |

| 5h | HepG2 (Liver) | 2.10 | 1.90 | [15] |

| 5b | HCT-116 (Colon) | 4.60 | 3.10 | [15] |

| 5h | HCT-116 (Colon) | 3.90 | 3.10 | [15] |

Proposed Anticancer Mechanism

Certain imidazole-2-thione hybrids have been designed to act as dual-action anticancer agents, functioning as both DNA intercalators and inhibitors of topoisomerase II. This dual mechanism can lead to potent DNA damage and trigger apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[15]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-diabetic Activity

Imidazole-2-thiol derivatives have also emerged as potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract.[16] Inhibiting these enzymes can slow down glucose absorption, making these compounds promising candidates for the management of type 2 diabetes.[17]

Data Presentation: α-Glucosidase Inhibition

A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated excellent inhibitory activity against α-glucosidase, with many compounds showing significantly higher potency than the standard drug, acarbose.

| Compound ID | α-Glucosidase Inhibition IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) | Citation |

| 7a | 0.64 ± 0.05 | 873.34 ± 1.21 | [17] |

| 7b | 10.10 ± 0.10 | 873.34 ± 1.21 | [17] |

| 7c | 1.10 ± 0.08 | 873.34 ± 1.21 | [17] |

| 7d | 5.30 ± 0.12 | 873.34 ± 1.21 | [17] |

| 7e | 1.50 ± 0.09 | 873.34 ± 1.21 | [17] |

| 7f | 2.10 ± 0.11 | 873.34 ± 1.21 | [17] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines a typical method for assessing α-glucosidase inhibition.[17]

-

Enzyme Solution : A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer.

-

Reaction Mixture : The assay is conducted in a 96-well plate. The test compound, dissolved in a small amount of DMSO and diluted with buffer, is pre-incubated with the enzyme solution for 10-15 minutes at 37°C.

-

Substrate Addition : The reaction is started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation : The plate is incubated for a further 30 minutes at 37°C. During this time, α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

-

Termination : The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

-

Absorbance Measurement : The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.

-

Calculation : The percentage of inhibition is determined by comparing the absorbance of the wells containing the test compound with that of control wells (containing buffer instead of the inhibitor). The IC50 value is calculated from the resulting data.

Conclusion

Imidazole-2-thiol and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries, and structure-activity relationship studies have provided crucial insights for rational drug design. The potent antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties highlighted in this guide underscore the immense therapeutic potential of this compound class. Further preclinical and clinical investigations are warranted to translate these promising in vitro results into novel therapeutic agents.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of N-Substituted Imidazole-2-thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted imidazole-2-thiol scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this privileged heterocyclic system. We trace its origins from the foundational synthesis of the imidazole ring in the 19th century to the contemporary development of targeted therapeutics. This document details the pivotal synthetic methodologies, from classical cyclization reactions to modern catalytic approaches, and presents key quantitative data in a structured format. Furthermore, it elucidates the intricate signaling pathways through which these compounds exert their biological effects, offering a comprehensive resource for researchers engaged in the design and development of novel imidazole-based pharmaceuticals.

A Historical Chronicle: From Imidazole to N-Substituted Imidazole-2-thiols

The journey of N-substituted imidazole-2-thiols begins with the discovery of the parent imidazole ring. In 1858, Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the reaction of glyoxal and formaldehyde in the presence of ammonia.[1][2] This seminal work laid the groundwork for the exploration of imidazole chemistry.

The subsequent development of synthetic routes expanded the accessibility of imidazole derivatives. The Debus-Radziszewski imidazole synthesis, a modification of the original Debus method, allowed for the preparation of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine.[2] Another significant early contribution was the Marckwald synthesis, which provided a direct route to 2-mercaptoimidazoles (imidazole-2-thiols) through the reaction of α-amino ketones or aldehydes with potassium thiocyanate.[1][3] This method was crucial for the eventual development of N-substituted imidazole-2-thiols.

While the imidazole-2-thiol core was accessible through these early methods, the focused exploration of N-substituted derivatives as a distinct class of bioactive molecules gained momentum in the mid-20th century. This shift was largely driven by the discovery of the antithyroid properties of methimazole (1-methylimidazole-2-thiol) in 1949.[1] Methimazole's clinical success spurred further research into how substitutions on the nitrogen atom of the imidazole-2-thiol ring could modulate biological activity, leading to the discovery of compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and antihypertensive effects.[4]

Synthetic Evolution: From Classical Reactions to Modern Methodologies

The synthesis of N-substituted imidazole-2-thiols has evolved significantly over the past century. Early methods relied on the cyclization of linear precursors, while contemporary approaches often employ sophisticated catalytic systems to achieve high yields and regioselectivity.

Classical Synthetic Approaches

The foundational methods for constructing the imidazole-2-thiol core remain relevant for their simplicity and versatility.

-

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and a primary amine with ammonia to form an N-substituted imidazole.[2] While not directly yielding the 2-thiol, the resulting N-substituted imidazole can be further functionalized.

-

Marckwald Synthesis: This method involves the cyclization of an α-amino ketone or aldehyde with an isothiocyanate to directly form the N-substituted imidazole-2-thione.[5]

Modern Synthetic Strategies

More recent synthetic innovations have focused on improving efficiency, substrate scope, and functional group tolerance.

-

Cyclization of Thioureas: A common modern approach involves the reaction of N-substituted thioureas with α-haloketones. This method offers a straightforward route to a variety of N,C-substituted imidazole-2-thiones.

-

Direct Thionation of Imidazoles: This approach involves the direct introduction of a sulfur atom at the C2 position of an existing N-substituted imidazole ring, often using reagents like Lawesson's reagent.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of N-substituted imidazole-2-thiols, often leading to higher yields in shorter reaction times.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic and biological studies of N-substituted imidazole-2-thiols.

Table 1: Synthetic Yields of N-Substituted Imidazole-2-thiols

| Compound Class | Synthetic Method | Reagents | Solvent | Yield (%) | Reference |

| 1,5-Disubstituted phenyl-1H-imidazole-2-thiols | Modified Marckwald Synthesis | 2-Amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride, 4-substituted phenyl isothiocyanate | Ethanol | 76 | [5] |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | Cyclocondensation | 2-Arylhydrazinecarbothioamides, substituted phenacylbromide | Ethanol | 79-81 | [6] |

| 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones | Reaction of N-substituted hydrazinecarbothioamides with 2-bromo-1-substituted-ethan-1-ones | N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamides, 2-bromo-1-substituted-ethan-1-ones | Ethanol | 69-92 | [7] |

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols | Cyclization of chalcones | Chalcones, hydrazine hydrate/phenyl hydrazine/2,4-dinitrophenyl hydrazine/isoniazide | Ethanol | Moderate |

Table 2: Biological Activity of N-Substituted Imidazole-2-thiols

| Compound/Derivative | Biological Target/Activity | Assay | IC50/MIC | Reference |

| Methimazole | Thyroid Peroxidase (TPO) | In vivo/In vitro | - | [1][2][4][8] |

| 1-Benzylimidazole-2-thiones | Dopamine β-hydroxylase (DBH) | In vitro | Varies with substitution | [3] |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione (Compound 5) | B-RafV600E | ELISA | 2.38 µg/mL | [6] |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione (Compound 5) | VEGFR-2 Kinase | ELISA | 82.09 ng/mL | [6] |

| 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-one (Compound 5h) | Topoisomerase II | In vitro | 0.34 µM | [7] |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | In vitro | 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | [9] |

| 1,5-Disubstituted phenyl-1H-imidazole-2-thiol derivatives | COX-2 | In vitro | 88.5% inhibition at 10 µM (Compound 1) | [5] |

| N-substituted imidazole derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Tube dilution | MIC values reported | [10] |

| Substituted imidazole derivatives (Kim-161, Kim-111) | T24 transitional carcinoma cell line | MTT assay | IC50: 56.11 µM and 67.29 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key classical and modern syntheses of N-substituted imidazole-2-thiols.

Classical Synthesis: Modified Marckwald Synthesis of 1,5-Disubstituted phenyl-1H-imidazole-2-thiols

This procedure is adapted from the work of a study on COX-1/2 inhibition.[5]

Procedure:

-

A mixture of 2-amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride (0.025 mol) and a 4-substituted phenyl isothiocyanate derivative (0.025 mol) is prepared in ethanol (30–50 mL).

-

Triethylamine (2.5 g, 0.025 mol) is added dropwise to the stirred mixture.

-

The reaction mixture is then refluxed with continuous stirring for 2–4 hours.

-

After cooling, the solid product that forms is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

Modern Synthesis: Synthesis of 2-((3,5-disubstituted-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones

This protocol is based on a recent study on dual DNA intercalators and topoisomerase II inhibitors.[7]

Procedure:

-

To a solution of an N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide derivative (1 mmol) in ethanol, add a 2-bromo-1-substituted-ethan-1-one (1 mmol).

-

Add a catalytic amount of triethylamine to the reaction mixture.

-

Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final product.

Signaling Pathways and Mechanisms of Action

N-substituted imidazole-2-thiols exert their diverse biological effects by interacting with various key signaling pathways.

Antithyroid Activity: Inhibition of Thyroid Peroxidase

The most well-known therapeutic application of an N-substituted imidazole-2-thiol is the use of methimazole for the treatment of hyperthyroidism.[2][4] Methimazole acts by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones.[1][8] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosyl residues to form thyroxine (T4) and triiodothyronine (T3).[2][4] Methimazole serves as a substrate for TPO, thereby competitively inhibiting the iodination of thyroglobulin.[1]

Anticancer Activity: Multi-target Inhibition

Certain N-substituted imidazole-2-thiones have demonstrated potent anticancer activity through the inhibition of multiple signaling pathways crucial for cancer cell proliferation and survival.

-

VEGFR-2 and B-Raf Inhibition: Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase.[6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. B-Raf is a serine/threonine kinase in the MAPK/ERK signaling pathway, which is often constitutively activated in various cancers.

-

Topoisomerase II Inhibition: Other N-substituted imidazole-2-thiones act as dual DNA intercalators and topoisomerase II inhibitors.[7] Topoisomerase II is an enzyme that alters the topology of DNA and is essential for DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Antihypertensive Activity: Dopamine β-Hydroxylase Inhibition

A series of 1-aralkylimidazole-2-thiones have been identified as potent inhibitors of dopamine β-hydroxylase (DBH).[3] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter in the regulation of blood pressure. By inhibiting DBH, these compounds reduce norepinephrine levels, leading to a decrease in blood pressure.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel N-substituted imidazole-2-thiols.

Conclusion

The N-substituted imidazole-2-thiol scaffold has a rich history, evolving from a laboratory curiosity to a clinically significant pharmacophore. Its synthetic accessibility and the tunability of its biological activity through N-substitution have made it a fertile ground for drug discovery. This technical guide has provided a comprehensive overview of the historical development, synthetic methodologies, quantitative data, and mechanisms of action of this important class of compounds. It is anticipated that the continued exploration of N-substituted imidazole-2-thiols will lead to the development of novel and effective therapies for a wide range of diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]